Direct Comparative Synthesis Yield: 6-Amino Derivative vs. Non-Amino Analog
In the patented synthesis of Fostamatinib, the 6-amino group of the target compound is essential for the nucleophilic aromatic substitution (SNAr) with 2,4-dichloro-5-fluoropyrimidine. This step is completely blocked if the 6-amino group is absent, as in the 2,2-dimethyl-pyridooxazinone analog (CAS 20348-21-4). The reaction with the 6-amino compound proceeds to >95% conversion under standard conditions (Cs2CO3, DMF, 40°C), while the non-amino analog yields 0% of the desired secondary amine product under identical conditions [1].
| Evidence Dimension | Conversion to Secondary Amine Intermediate (IV) in Fostamatinib Synthesis |
|---|---|
| Target Compound Data | >95% conversion |
| Comparator Or Baseline | 2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 20348-21-4): 0% conversion |
| Quantified Difference | Complete (100%) synthetic failure without 6-amino group |
| Conditions | Reaction with 2,4-dichloro-5-fluoropyrimidine, Cs2CO3 in DMF, 40°C |
Why This Matters
For procurement, this establishes that the 6-amino analog is non-negotiable; generic pyridooxazinones lacking the 6-amino group are synthetically inert for this FDA-validated pathway, leading to failed campaigns and wasted resources.
- [1] Singh, R., Atuegbu, A., Ramphal, J. et al. (Rigel Pharmaceuticals, Inc.). Pyrimidinediamine kinase inhibitors. US 2010179134, WO 2010078369. View Source
